molecular formula C12H14N2 B13557374 N-[(1H-indol-2-yl)methyl]cyclopropanamine

N-[(1H-indol-2-yl)methyl]cyclopropanamine

Katalognummer: B13557374
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: LJBSGGMAGATZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1H-indol-2-yl)methyl]cyclopropanamine is a compound that features an indole moiety linked to a cyclopropanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-2-yl)methyl]cyclopropanamine typically involves the reaction of indole derivatives with cyclopropanamine under specific conditions. One common method involves the use of a base to deprotonate the indole, followed by nucleophilic substitution with cyclopropanamine. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1H-indol-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced, particularly at the indole ring, to form dihydroindole derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield dihydroindole compounds.

Wissenschaftliche Forschungsanwendungen

N-[(1H-indol-2-yl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-[(1H-indol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group may enhance the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1-Methyl-1H-indol-2-yl)methyl]cyclopropanamine
  • N-[(1H-indol-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(1H-indol-2-yl)methyl]cyclopropanamine is unique due to the specific positioning of the indole moiety and the cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H14N2

Molekulargewicht

186.25 g/mol

IUPAC-Name

N-(1H-indol-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C12H14N2/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13-14H,5-6,8H2

InChI-Schlüssel

LJBSGGMAGATZTF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NCC2=CC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.